molecular formula C9H17OP B15160229 1-Methoxyoctahydro-1H-phosphindole CAS No. 819802-22-7

1-Methoxyoctahydro-1H-phosphindole

Cat. No.: B15160229
CAS No.: 819802-22-7
M. Wt: 172.20 g/mol
InChI Key: OXNSFGNLMXBOQR-UHFFFAOYSA-N
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Description

1-Methoxyoctahydro-1H-phosphindole is a chemical compound that belongs to the class of phosphindoles Phosphindoles are heterocyclic compounds containing a phosphorus atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxyoctahydro-1H-phosphindole can be achieved through several synthetic routes. One common method involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction proceeds through an addition and concerted aryl migration process, resulting in the formation of 2,3-dihydro-1H-phosphindole-1-oxides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyoctahydro-1H-phosphindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphindole oxides.

    Reduction: Reduction reactions can convert phosphindole oxides back to the parent phosphindole.

    Substitution: Substitution reactions can introduce different functional groups into the phosphindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Substituting agents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phosphindoles and phosphindole oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxyoctahydro-1H-phosphindole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxyoctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, phosphindole-based photosensitizers can selectively accumulate in certain cellular regions, such as the endoplasmic reticulum, and induce apoptosis and autophagy through the generation of reactive oxygen species . This process involves the activation of stress pathways and the subsequent initiation of cell death mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methoxyoctahydro-1H-phosphindole include other phosphindole derivatives and indole-based compounds. Some examples are:

Uniqueness

This compound is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to nitrogen-containing indoles. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

CAS No.

819802-22-7

Molecular Formula

C9H17OP

Molecular Weight

172.20 g/mol

IUPAC Name

1-methoxy-2,3,3a,4,5,6,7,7a-octahydrophosphindole

InChI

InChI=1S/C9H17OP/c1-10-11-7-6-8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3

InChI Key

OXNSFGNLMXBOQR-UHFFFAOYSA-N

Canonical SMILES

COP1CCC2C1CCCC2

Origin of Product

United States

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